

An In-Depth Technical Guide to N-Benzyl-2-bromo-N-methylbenzamide

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Compound of Interest

Compound Name: **N-Benzyl-2-bromo-N-methylbenzamide**

Cat. No.: **B040479**

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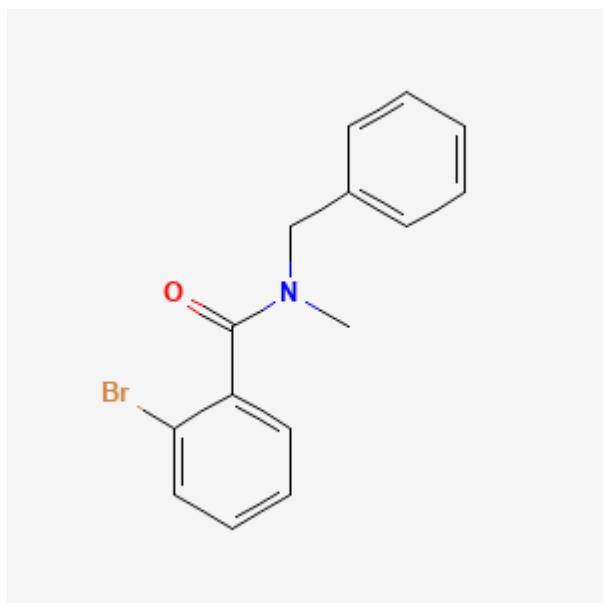
This technical guide provides a comprehensive overview of **N-Benzyl-2-bromo-N-methylbenzamide**, including its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and a logical workflow for its preparation. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Chemical Identity and Structure

IUPAC Name: **N-benzyl-2-bromo-N-methylbenzamide**[\[1\]](#)

Molecular Structure:

The structure of **N-Benzyl-2-bromo-N-methylbenzamide** consists of a central benzamide core. The benzene ring of the benzoyl group is substituted with a bromine atom at the ortho (2-) position. The amide nitrogen is substituted with both a methyl group and a benzyl group.



Physicochemical Data

The following table summarizes the key physicochemical properties of **N-Benzyl-2-bromo-N-methylbenzamide**.

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₄ BrNO	[1]
Molecular Weight	304.18 g/mol	[1]
CAS Number	124461-28-5	[1]
Appearance	Solid (predicted)	
InChI	InChI=1S/C15H14BrNO/c1-17(11-12-7-3-2-4-8-12)15(18)13-9-5-6-10-14(13)16/h2-10H,11H2,1H3	[1]
SMILES	CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2Br	[1]

Experimental Protocol: Synthesis of N-Benzyl-2-bromo-N-methylbenzamide

The synthesis of **N-Benzyl-2-bromo-N-methylbenzamide** can be achieved through a two-step process involving the formation of 2-bromobenzoyl chloride followed by its reaction with N-benzylmethylamine. This method is a standard procedure for the preparation of N,N-disubstituted benzamides.

Step 1: Synthesis of 2-Bromobenzoyl Chloride

This procedure is adapted from the general synthesis of benzoyl chlorides from benzoic acids.

- Reagents and Materials:

- 2-Bromobenzoic acid
- Thionyl chloride (SOCl_2) or Oxalyl chloride ($(\text{COCl})_2$)
- Anhydrous dichloromethane (DCM) or another suitable inert solvent
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Distillation apparatus

- Procedure:

- In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromobenzoic acid in anhydrous DCM.
- Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the solution at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
- Attach a reflux condenser and heat the reaction mixture to reflux (approximately 40 °C for DCM).

- Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of gas evolution (HCl and SO₂).
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
- The crude 2-bromobenzoyl chloride can be purified by distillation under reduced pressure or used directly in the next step.

Step 2: Synthesis of **N-Benzyl-2-bromo-N-methylbenzamide**

This procedure outlines the acylation of N-benzylmethylamine with 2-bromobenzoyl chloride.

- Reagents and Materials:

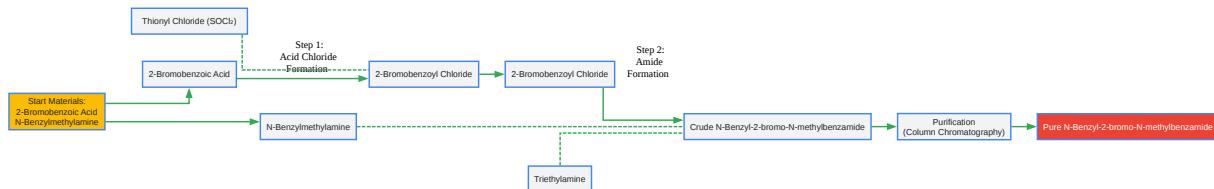
- 2-Bromobenzoyl chloride (from Step 1)
- N-Benzylmethylamine
- A non-nucleophilic base (e.g., triethylamine or pyridine)
- Anhydrous dichloromethane (DCM) or another suitable inert solvent
- Round-bottom flask
- Addition funnel
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
- Silica gel for column chromatography

- Procedure:

- In a round-bottom flask, dissolve N-benzylmethylamine and the non-nucleophilic base (typically 1.1-1.5 equivalents) in anhydrous DCM.
- Cool the flask in an ice bath to 0 °C.
- Dissolve the 2-bromobenzoyl chloride in anhydrous DCM and add it to an addition funnel.
- Add the 2-bromobenzoyl chloride solution dropwise to the cooled amine solution with vigorous stirring.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for several hours or until the reaction is complete as monitored by TLC.
- Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
- Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude **N-Benzyl-2-bromo-N-methylbenzamide** by silica gel column chromatography using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthetic procedure described above.

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References

- 1. N-Benzyl-2-bromo-N-methylbenzamide | C15H14BrNO | CID 614171 - PubChem [pubchem.ncbi.nlm.nih.gov]
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